molecular formula C10H10ClFO2S B14036029 Ethyl 4-chloro-2-fluoro-3-(methylthio)benzoate

Ethyl 4-chloro-2-fluoro-3-(methylthio)benzoate

Cat. No.: B14036029
M. Wt: 248.70 g/mol
InChI Key: HGAQFWDAMWWKFG-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-fluoro-3-(methylthio)benzoate is an organic compound with the molecular formula C10H10ClFO2S. This compound is characterized by the presence of a chloro, fluoro, and methylthio group attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-2-fluoro-3-(methylthio)benzoate typically involves the esterification of 4-chloro-2-fluoro-3-(methylthio)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-fluoro-3-(methylthio)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include derivatives with different substituents replacing the chloro or fluoro groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include the corresponding alcohols.

Scientific Research Applications

Ethyl 4-chloro-2-fluoro-3-(methylthio)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-fluoro-3-(methylthio)benzoate involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in halogen bonding, while the methylthio group can engage in sulfur-based interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-4-fluoro-3-(methylthio)benzoate
  • Ethyl 4-chloro-3-(methylthio)benzoate
  • Ethyl 3-fluoro-2-(methylthio)benzoate

Uniqueness

Ethyl 4-chloro-2-fluoro-3-(methylthio)benzoate is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C10H10ClFO2S

Molecular Weight

248.70 g/mol

IUPAC Name

ethyl 4-chloro-2-fluoro-3-methylsulfanylbenzoate

InChI

InChI=1S/C10H10ClFO2S/c1-3-14-10(13)6-4-5-7(11)9(15-2)8(6)12/h4-5H,3H2,1-2H3

InChI Key

HGAQFWDAMWWKFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)SC)F

Origin of Product

United States

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